1H and 13C NMR chemical shifts of o-chlorocinnamyl bromide
1H and 13C NMR chemical shifts of o-chlorocinnamyl bromide
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of o-Chlorocinnamyl Bromide
Authored by: Gemini, Senior Application Scientist
Abstract
Introduction: The Structural Significance of o-Chlorocinnamyl Bromide
o-Chlorocinnamyl bromide, with the molecular formula C₉H₈BrCl, is a member of the cinnamyl derivative family.[1] These compounds are characterized by a phenyl group attached to a propenyl chain. The specific substitution pattern of o-chlorocinnamyl bromide—a chlorine atom at the ortho position of the benzene ring and a bromine atom on the terminal methyl group of the propenyl side chain—creates a unique electronic environment that is reflected in its NMR spectrum.
Accurate structural confirmation is paramount, and NMR spectroscopy provides the necessary resolution to assign every proton and carbon in the molecule. Understanding the expected NMR signals is crucial for verifying successful synthesis, identifying potential isomers or impurities, and predicting reactivity.
Synthesis and Sample Preparation
While various synthetic routes exist, a common and stereospecific method for preparing cinnamyl bromides is the reaction of the corresponding cinnamyl alcohol with a brominating agent like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine and bromine.[2][3][4] The precursor, o-chlorocinnamyl alcohol, can be synthesized from o-chlorobenzaldehyde.
The workflow for NMR analysis begins with the synthesis and purification of the target compound, followed by precise sample preparation and data acquisition.
Caption: General workflow from synthesis to NMR-based structural elucidation.
Experimental Protocol: NMR Sample Preparation
A self-validating protocol ensures reproducibility and high-quality data.
-
Material Weighing: Accurately weigh 5-10 mg of purified o-chlorocinnamyl bromide directly into a clean, dry NMR tube.
-
Solvent Addition: Using a calibrated pipette, add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.
-
Homogenization: Cap the NMR tube and gently invert it several times until the sample is completely dissolved. A brief sonication can be used if necessary.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube. This prevents magnetic field distortions.
-
Spectrometer Insertion: Carefully insert the sample into the NMR spectrometer, ensuring it is positioned correctly within the probe.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, vinylic (alkene), and allylic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ 0.00).
Caption: Structure of o-chlorocinnamyl bromide with proton numbering.
Aromatic Region (δ 7.20 – 7.60 ppm)
The ortho-chloro substituent breaks the symmetry of the benzene ring, resulting in four distinct signals for the aromatic protons (H3', H4', H5', H6').
-
H6' (δ ~7.55 ppm, dd): This proton is ortho to the bulky and electron-withdrawing cinnamyl side chain, which deshields it significantly. It is also ortho to the chlorine atom. It will appear as a doublet of doublets due to coupling with H5' (J ≈ 7-8 Hz) and H4' (J ≈ 1-2 Hz).
-
H3' (δ ~7.40 ppm, dd): This proton is ortho to the chlorine atom and will be deshielded. It will appear as a doublet of doublets due to coupling with H4' and H5'.
-
H4', H5' (δ ~7.20-7.35 ppm, m): These two protons are meta and para to the chlorine atom. Their signals are expected to be complex and overlapping multiplets in the typical aromatic region.
Vinylic Region (δ 6.20 – 6.90 ppm)
The two vinylic protons, Hₐ and Hᵦ, are diastereotopic and will exhibit a large trans coupling constant (J ≈ 15-16 Hz), confirming the (E)-configuration of the double bond.
-
Hᵦ (δ ~6.85 ppm, d): This proton is closer to the deshielding aromatic ring. It will appear as a doublet due to its large coupling with Hₐ.
-
Hₐ (δ ~6.30 ppm, dt): This proton is adjacent to the allylic CH₂Br group. It will appear as a doublet of triplets, split by Hᵦ (J ≈ 15.5 Hz) and the two H꜀ protons (J ≈ 7.5 Hz).
Allylic Region (δ 4.10 – 4.20 ppm)
The methylene protons (H꜀) are adjacent to both the double bond and the highly electronegative bromine atom, placing their signal significantly downfield.
-
H꜀ (δ ~4.15 ppm, d): These two protons are chemically equivalent and will appear as a doublet due to coupling with the adjacent vinylic proton Hₐ (J ≈ 7.5 Hz).
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, one for each unique carbon atom in the molecule.
Aromatic Region (δ 127 – 136 ppm)
Six signals are expected for the aromatic carbons. The chemical shifts are influenced by the inductive and mesomeric effects of the chloro and cinnamyl substituents.
-
C1' (Quaternary, δ ~135 ppm): The carbon bearing the cinnamyl group.
-
C2' (Quaternary, δ ~133 ppm): The carbon bearing the chlorine atom. Its chemical shift is significantly influenced by the electronegative halogen.[5]
-
C3', C4', C5', C6' (CH, δ ~127-131 ppm): The four protonated aromatic carbons. Their precise assignment would require 2D NMR experiments like HSQC and HMBC.
Vinylic and Allylic Regions (δ 33 – 135 ppm)
-
Cᵦ (CH, δ ~134 ppm): The vinylic carbon attached to the aromatic ring.
-
Cₐ (CH, δ ~125 ppm): The vinylic carbon adjacent to the CH₂Br group.
-
C꜀ (CH₂, δ ~33 ppm): The allylic carbon is strongly shielded compared to the sp² carbons and is directly attached to the bromine atom, which shifts it downfield relative to a simple alkyl carbon.
Summary of Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for o-chlorocinnamyl bromide in CDCl₃.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H6' | ~7.55 | dd | J ≈ 7.5, 1.5 |
| H3' | ~7.40 | dd | J ≈ 7.8, 1.8 |
| H4', H5' | ~7.20 - 7.35 | m | - |
| Hᵦ | ~6.85 | d | J ≈ 15.5 |
| Hₐ | ~6.30 | dt | J ≈ 15.5, 7.5 |
| H꜀ | ~4.15 | d | J ≈ 7.5 |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Carbon Type |
|---|---|---|
| C1' | ~135 | C |
| C2' | ~133 | C-Cl |
| C3', C4', C5', C6' | ~127 - 131 | CH |
| Cᵦ | ~134 | CH |
| Cₐ | ~125 | CH |
| C꜀ | ~33 | CH₂-Br |
Conclusion
This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of o-chlorocinnamyl bromide based on established principles of spectroscopy and data from analogous structures. The ortho-chloro substituent induces a complex, non-symmetrical pattern in the aromatic region, while the cinnamyl side chain gives rise to characteristic vinylic and allylic signals with predictable coupling patterns. The presented data serves as a robust reference for researchers in synthetic chemistry and drug development, enabling confident structural verification and quality control of this and related compounds. For unambiguous assignment, two-dimensional NMR experiments such as COSY and HSQC are recommended.
References
- EvitaChem. (n.d.). o-Chlorocinnamyl bromide.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5357478, Cinnamyl bromide. Retrieved from [Link]
- Guidechem. (n.d.). Cinnamyl bromide 4392-24-9.
- Mol-Instincts. (n.d.). Cinnamyl bromide 4392-24-9 wiki.
-
Schaefer, J. P., Higgins, J. G., & Shenoy, P. K. (1968). Cinnamyl Bromide. Organic Syntheses, 48, 51. DOI: 10.15227/orgsyn.048.0051. Retrieved from [Link]
- Adams, T. B., et al. (2004). The FEMA GRAS assessment of cinnamyl derivatives used as flavor ingredients. Food and Chemical Toxicology, 42(2), 157-185.
-
Perpète, E. A., et al. (2006). Theoretical investigation on 1H and 13C NMR chemical shifts of small alkanes and chloroalkanes. Journal of Molecular Structure: THEOCHEM, 771(1-3), 55-62. Retrieved from [Link]
-
Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]
Sources
- 1. femaflavor.org [femaflavor.org]
- 2. evitachem.com [evitachem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Cinnamyl bromide synthesis - chemicalbook [chemicalbook.com]
- 5. Theoretical investigation on 1H and 13C NMR chemical shifts of small alkanes and chloroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
